BenchChemオンラインストアへようこそ!

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 903078-28-4) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker bridging a 2-methoxyphenyl group and a 4-methylpiperazin-1-yl moiety. It has a molecular formula of C14H20N4O3, a molecular weight of 292.33 g/mol, and a computed XLogP3-AA of 0.8, indicating moderate hydrophilicity.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 903078-28-4
Cat. No. B2737050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
CAS903078-28-4
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C14H20N4O3/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20)
InChIKeyIARWIIMGJSZLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 903078-28-4) – Structural and Physicochemical Procurement Baseline


N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 903078-28-4) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker bridging a 2-methoxyphenyl group and a 4-methylpiperazin-1-yl moiety [1]. It has a molecular formula of C14H20N4O3, a molecular weight of 292.33 g/mol, and a computed XLogP3-AA of 0.8, indicating moderate hydrophilicity [1]. The compound is cataloged under PubChem CID 45000639 and is commercially available from multiple research chemical suppliers, predominantly for biochemical screening applications [1].

Why In-Class Oxalamide Analogs Cannot Substitute N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide


Within the oxalamide chemotype, minor structural modifications on the N1-aryl ring or N2-piperazine substituent can profoundly alter kinase selectivity profiles and binding thermodynamics. For instance, in patent US9150577, closely related oxalamide derivatives exhibit RSK2 IC50 values spanning from 19 nM to >1,600 nM depending on aryl substitution patterns and linker geometry [1]. The target compound's specific combination of a 2-methoxyphenyl group paired with a 4-methylpiperazin-1-yl oxalamide creates a distinct pharmacophore that is not interchangeable with analogs bearing halogen, alkyl, or unsubstituted phenyl replacements at the N1 position. Interchanging with generic oxalamide screening hits without verifying target engagement data therefore carries a high risk of confounding structure-activity relationship (SAR) interpretations and wasting procurement resources [1].

Quantitative Comparator Evidence for N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide Selection


Molecular Properties Differentiating N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide from Common N1-Substituted Analogs

The target compound's computed XLogP3-AA of 0.8 and topological polar surface area (TPSA) of 69.2 Ų position it in a distinct physicochemical space compared to common N1-substituted oxalamide analogs such as N1-(4-ethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (XLogP3 ~1.8) or N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (XLogP3 ~1.9) [1]. Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, factors that are critical for reliable biochemical assay outcomes [2].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

RSK2 Biochemical Selectivity Inferences from the Oxalamide Chemotype Series

A patent series exemplified by US9150577 demonstrates that oxalamide-based RSK inhibitors can achieve potency differentials exceeding 50-fold across RSK isoforms depending on N1-aryl substitution [1]. The target compound's 2-methoxyphenyl group is structurally analogous to the 19 nM RSK2 inhibitor BDBM50360282 (patent Example 196), while distinct from the 1,600 nM RSK2 inhibitor BDBM184164 (patent Example 13) which bears an unsubstituted phenyl at the ortholog position [1], [2]. This supports a class-level expectation that the target compound's ortho-methoxy substitution may confer RSK2 selectivity advantages versus unsubstituted or para-substituted analogs.

Kinase Inhibition RSK Biology Chemotype Selectivity

Structural Uniqueness Assessment vs. Commercial RSK Tool Compounds

Commercially available RSK tool compounds such as SL 0101-1 (RSK2 IC50 = 89 nM) and BI-D1870 (pan-RSK inhibitor, RSK2 IC50 ≈ 10-31 nM) have well-characterized selectivity profiles but belong to distinct chemotypes (flavonoid and pteridine classes, respectively) [1], [2]. The target oxalamide compound offers a synthetically distinct scaffold with different hydrogen-bonding patterns (two oxalamide NH donors and the 4-methylpiperazine tertiary amine acceptor), which may result in a divergent off-target profile compared to flavonoid or pteridine inhibitors [3]. Its molecular weight (292.33 Da) is lower than BI-D1870 (MW 391.4 Da) and SL 0101-1 (MW 432.4 Da), offering a smaller, more ligand-efficient starting point for medicinal chemistry optimization [1], [2], [3].

Chemical Probe Tool Compound Selection RSK Inhibitor Selectivity Profiling

Recommended Research Application Scenarios for N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide


Kinase Selectivity Panel Screening in RSK-Focused Drug Discovery Programs

Based on its structural placement within the oxalamide RSK inhibitor chemotype (Section 3, Evidence Item 2), this compound is suitable for inclusion in kinase selectivity panels where RSK2 activity is a primary readout. Procure at >95% purity (HPLC-verified) for use in biochemical assays such as Kinase Glo Plus at concentrations ranging from 0.1 nM to 10 µM, against human RSK isoforms 1–4, with counter-screening against p70 S6K, MSK1, and Aurora B to establish preliminary selectivity fingerprints [1].

Physicochemical Comparator for Solubility-Driven Lead Optimization

The compound's low computed logP (XLogP3 = 0.8, Section 3, Evidence Item 1) makes it a valuable reference point in solubility-driven lead optimization campaigns. It can serve as a 'low-lipophilicity anchor' in matched molecular pair (MMP) analyses against more lipophilic oxalamide analogs such as N1-(4-ethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (XLogP3 ~1.8) to systematically evaluate the impact of logP on kinetic solubility, microsomal stability, and plasma protein binding [1].

Chemical Biology Orthogonal Probe for RSK-Dependent Signaling Validation

Given its distinct oxalamide scaffold relative to flavonoid (SL 0101-1) and pteridine (BI-D1870) RSK inhibitors (Section 3, Evidence Item 3), this compound is recommended for orthogonal chemical biology experiments. Use at 1–10 µM in HEK293T or HeLa cell-based assays to evaluate RSK-mediated CREB phosphorylation (ELISA or Western blot), with BI-D1870 as a positive control at its reported cellular IC50 of 200 nM, to validate that observed phenotypes are chemotype-independent and target-specific [1], [2].

Quote Request

Request a Quote for N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.